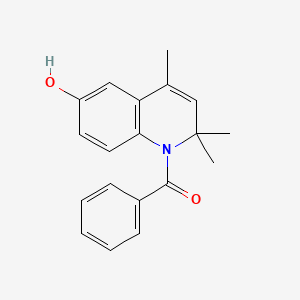1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol
CAS No.: 1256627-81-2
Cat. No.: VC3427860
Molecular Formula: C19H19NO2
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1256627-81-2 |
|---|---|
| Molecular Formula | C19H19NO2 |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | (6-hydroxy-2,2,4-trimethylquinolin-1-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C19H19NO2/c1-13-12-19(2,3)20(17-10-9-15(21)11-16(13)17)18(22)14-7-5-4-6-8-14/h4-12,21H,1-3H3 |
| Standard InChI Key | NUNWVAJLWKSEBW-UHFFFAOYSA-N |
| SMILES | CC1=CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC=C3)(C)C |
| Canonical SMILES | CC1=CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC=C3)(C)C |
Introduction
Chemical Identity and Properties
1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol is a quinoline derivative with hydroxyl and benzoyl functional groups. The compound is characterized by a dihydroquinoline core structure substituted with three methyl groups at positions 2, 2, and 4, along with a hydroxyl group at position 6 and a benzoyl group attached to nitrogen at position 1 . This specific structural arrangement contributes to its biological activity profile.
Basic Chemical Information
The compound possesses well-defined chemical properties that are essential for understanding its behavior in biological systems and chemical reactions.
| Property | Value |
|---|---|
| CAS Number | 1256627-81-2 |
| Molecular Formula | C19H19NO2 |
| Molecular Weight | 293.36 g/mol |
| Synonyms | (6-Hydroxy-2,2,4-trimethyl-2H-quinolin-1-yl)-phenyl-methanone; Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl- |
| MDL Number | MFCD18204551 |
| Hazard Classification | Irritant |
The molecular structure features a quinoline ring system with partial hydrogenation, making it a 1,2-dihydroquinoline derivative . The presence of the hydroxyl group at position 6 likely contributes to its antioxidant properties, while the benzoyl group at position 1 and trimethyl substitutions provide unique structural characteristics that influence its biological activity profile .
Pharmacological Activities
The primary pharmacological significance of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (BHDQ) lies in its neuroprotective capabilities, particularly in conditions involving cerebral ischemia and reperfusion injury.
Neuroprotective Effects
Research has demonstrated that BHDQ exhibits substantial neuroprotective effects in experimental models of cerebral ischemia/reperfusion (CIR) in rats . In these studies, BHDQ administration at a dose of 50 mg/kg showed significant protection against ischemic damage in brain tissue . The compound effectively reduced histopathological changes associated with ischemia and subsequent reperfusion, suggesting its potential therapeutic value in stroke and other cerebrovascular conditions .
The neuroprotective effects of BHDQ are evidenced by its ability to normalize biochemical markers in the brain following ischemic injury. Studies have shown that treatment with BHDQ resulted in decreased levels of S100B protein, a marker of neural damage, bringing these levels closer to those observed in control animals . This indicates that BHDQ can mitigate neural cell damage during ischemic episodes and subsequent reperfusion.
Antioxidant Properties
A significant mechanism underlying the neuroprotective action of BHDQ involves its potent antioxidant properties. Cerebral ischemia/reperfusion typically leads to excessive production of reactive oxygen species (ROS) and subsequent oxidative stress, which contributes substantially to neuronal damage .
BHDQ has been shown to reduce the load on antioxidant protection enzymes in the brain during ischemic conditions . The compound influences the activities of key antioxidant enzymes, helping to restore their normal function during oxidative stress conditions . Additionally, BHDQ decreases the level of antioxidant gene transcripts and modulates the expression of important transcription factors including Nrf2 and Foxo1, which play crucial roles in cellular responses to oxidative stress .
Anti-inflammatory Effects
Research Findings and Experimental Evidence
Experimental studies on BHDQ have provided valuable insights into its pharmacological profile and potential therapeutic applications.
Cerebral Ischemia/Reperfusion Model Studies
In a key study using Wistar rats, researchers established four experimental groups to evaluate BHDQ's neuroprotective potential: sham-operated animals, animals with cerebral ischemia/reperfusion (CIR) caused by occlusion of the common carotid arteries followed by reperfusion, rats treated with BHDQ at a dose of 50 mg/kg in the presence of pathology, and sham-operated animals treated with BHDQ . This experimental design allowed for a comprehensive assessment of BHDQ's effects in both normal and pathological conditions.
Analysis of energy metabolism in the brain, along with measurement of S100B protein levels and histological assessment of brain tissue, revealed significant protective effects of BHDQ treatment . These effects were evident in the preservation of brain tissue structure and function following ischemic insult.
Effects on Oxidative Stress Parameters
The administration of BHDQ to rats with CIR resulted in marked reductions in oxidative stress markers . This effect is particularly important given that oxidative stress is a primary mechanism of cell damage during ischemia and subsequent reperfusion. BHDQ treatment normalized various markers of oxidative stress, bringing them closer to levels observed in control animals.
Comparison with Related Compounds
Research on related compounds provides additional context for understanding BHDQ's properties. For instance, studies on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), a structural relative of BHDQ lacking the benzoyl group, have shown similar neuroprotective effects in CIR models . DHQ was found to reduce histopathological changes, normalize S100B levels, and decrease oxidative stress markers in animals with CIR .
The comparison between BHDQ and DHQ suggests that the dihydroquinoline core with hydroxyl and methyl substitutions contributes significantly to the neuroprotective properties, while the addition of the benzoyl group in BHDQ may modulate or enhance certain aspects of this activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume